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Compound of Interest

Compound Name: 3-(2-Hydroxyethyl)piperazin-2-one

CAS No.: 936940-62-4

Cat. No.: B1289965

Get Quote

Executive Summary
The piperazin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving

as a conformationally constrained peptidomimetic. Unlike its fully reduced counterpart

(piperazine), the introduction of the C2-carbonyl creates a distinct electronic environment that

segregates the ring into a polar, hydrogen-bond-donating amide region (N1) and a basic,

modifiable amine region (N4).

This guide provides a technical comparison of substituted piperazin-2-ones, analyzing how

specific structural modifications impact critical physicochemical parameters—specifically

lipophilicity (LogD), aqueous solubility, and metabolic stability. It is designed to assist medicinal

chemists in optimizing lead compounds by rationalizing the causality between substituent

choice and ADME performance.

Part 1: Structural Dynamics & Substituent Effects
The piperazin-2-one core offers three distinct vectors for optimization. Understanding the

electronic and steric consequences of modifying these positions is the foundation of rational

design.
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The N1-Position (Amide Nitrogen)
Nature: Non-basic, Hydrogen Bond Donor (HBD).

Role: Mimics the peptide bond nitrogen.

Optimization: Substitution here removes the HBD, significantly increasing LogP and

membrane permeability. However, it often reduces solubility by eliminating a key solvation

interaction. N1-alkylation is frequently used to mimic the side chain of the amino acid

contributing the nitrogen to the peptide bond.

The C3-Position (Alpha-Carbon)
Nature: Chiral Center.

Role: Determines the 3D vector of the side chain.

Optimization: Substituents here (e.g., benzyl, isobutyl) mimic amino acid side chains (Phe,

Leu). Because this position is adjacent to the carbonyl, it is sterically sensitive but

electronically stable. Rigidification here (e.g., spiro-cycles) can lock bioactive conformations.

The N4-Position (Distal Amine)
Nature: Basic, Hydrogen Bond Acceptor (HBA).

Role: Solubilizing handle and key point for salt formation.

Optimization: The pKa of N4 is typically 7.5–8.5, slightly lower than piperazine (~9.8) due to

the inductive electron-withdrawing effect of the C2-carbonyl. This makes it predominantly

ionized at physiological pH, driving solubility. Acylation or sulfonation at N4 removes basicity,

drastically altering the solubility profile.

Part 2: Physicochemical Data Comparison
The following table illustrates the impact of standard substitutions on the physicochemical

profile. Data represents consensus trends derived from structure-property relationship (SPR)

studies in peptidomimetic research.
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Table 1: Comparative Physicochemical Profiles of Piperazin-2-one Derivatives

Compoun
d Class
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Descripti
on

cLogP
(pH 7.4)

Solubility
(Kinetic,
µM)

pKa (N4-
H)

PSA (Å²)

Metabolic
Stability
(Microso
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Core

Scaffold
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ed

Piperazin-

2-one

-1.1

(Hydrophili

c)

> 500

(High)
~ 8.0 41

Low (N-

oxidation/R

ing

opening)

N4-Alkyl

N4-

Methylpipe

razin-2-one

-0.5 > 500 ~ 7.8 32

Moderate

(N-

dealkylatio

n risk)

N4-Aryl

N4-

Phenylpipe

razin-2-one

1.2 < 50 ~ 4.5 32
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(Aryl
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C3-
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3-
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razin-2-one

(Phe

mimetic)

1.5 100 - 200 ~ 7.9 41

High

(Steric

hindrance

protects)

N1-

Substituted

1-Methyl-

piperazin-

2-one

-0.2 > 500 ~ 8.0 29 Moderate

Bis-

Alkylated

1,4-

Dimethylpi

perazin-2-

one

0.3 > 500 ~ 7.7 20 Moderate

Key Performance Insights:
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Solubility vs. Permeability: The N4-Aryl derivatives show a sharp drop in solubility. The

conjugation of the nitrogen lone pair into the aromatic ring suppresses the pKa (approx. 4.5),

rendering the molecule neutral at pH 7.4. While this aids permeability, it compromises

aqueous solubility.

Metabolic Soft Spots: The unsubstituted core is vulnerable. C3-substitution (e.g., C3-

Lipophilic) provides steric shielding to the lactam ring, often enhancing metabolic half-life

compared to the unsubstituted scaffold.

Polar Surface Area (PSA): N1-substitution reduces PSA by removing the amide proton, a

strategy often used to improve Blood-Brain Barrier (BBB) penetration.

Part 3: Experimental Protocols
To generate the data above, the following self-validating protocols are recommended.

Protocol A: Kinetic Solubility (High-Throughput)
Objective: Determine the concentration at which a compound precipitates from a DMSO

stock into an aqueous buffer.

Why this method? It mimics the "crash-out" potential during biological assays where

compounds are diluted from DMSO.

Workflow:

Preparation: Prepare a 10 mM stock solution of the piperazin-2-one derivative in pure

DMSO.

Dilution: Aliquot 5 µL of stock into a 96-well plate.

Precipitation Induction: Add 195 µL of Phosphate Buffered Saline (PBS, pH 7.4) to reach a

theoretical concentration of 250 µM (2.5% DMSO final).

Equilibration: Shake at 500 rpm for 2 hours at 25°C.

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
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Quantification: Analyze the filtrate via HPLC-UV (254 nm).

Calculation:

Validation Step: Run Hydrocortisone (High Sol.) and Reserpine (Low Sol.) as controls.
Reserpine should show < 10 µM.[1]

Protocol B: Lipophilicity (LogD 7.4) via Shake-Flask
Objective: Measure the distribution coefficient between octanol and buffer at physiological

pH.

Why this method? Piperazin-2-ones have ionizable centers (N4). Standard LogP (neutral

species) is insufficient; LogD (pH dependent) is required for physiological relevance.

Workflow:

Phase Saturation: Pre-saturate 1-octanol with PBS (pH 7.4) and vice-versa for 24 hours.

Dissolution: Dissolve compound in the pre-saturated octanol phase.

Partitioning: Mix equal volumes of drug-octanol and pre-saturated PBS in a glass vial.

Equilibrium: Vortex for 1 hour; Centrifuge at 3000g for 10 mins to separate phases.

Analysis: Quantify the compound concentration in both phases using HPLC.

Calculation:

Part 4: Critical Analysis & Visualizations
Comparison with Alternatives
When selecting a scaffold, researchers often choose between Piperazine, Piperazin-2-one, and

Morpholin-3-one.

Vs. Piperazine: Piperazin-2-one is superior for peptidomimetics because the amide bond

(N1-C2=O) creates a planar region that mimics the geometry of a peptide backbone,
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whereas piperazine exists in a chair conformation that is more flexible and fully basic (two

ionizable centers).

Vs. Morpholin-3-one: Morpholinones replace the N4 amine with an oxygen. This removes the

basic center entirely, drastically lowering solubility but improving metabolic stability by

eliminating N-oxidation liabilities. Use Morpholin-3-one if the piperazin-2-one derivative is too

basic or cleared too rapidly.

Visualization: Structure-Property Relationship (SPR)
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Caption: SPR Map illustrating the primary vectors for optimization on the piperazin-2-one core

and their downstream physicochemical effects.

Visualization: Experimental Workflow
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Caption: Decision tree workflow for profiling piperazin-2-one derivatives, prioritizing solubility as

the "gatekeeper" assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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